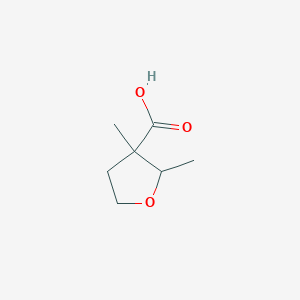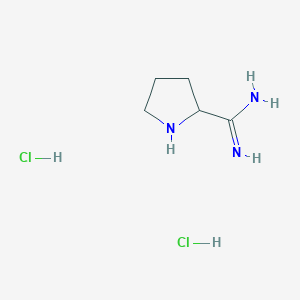![molecular formula C7H12ClN3O B1379218 2-amino-N-[(1-cyanocyclopropyl)methyl]acetamide hydrochloride CAS No. 1803609-93-9](/img/structure/B1379218.png)
2-amino-N-[(1-cyanocyclopropyl)methyl]acetamide hydrochloride
Overview
Description
“2-amino-N-[(1-cyanocyclopropyl)methyl]acetamide hydrochloride” is a chemical compound with the CAS Number: 1803609-93-9 . It has a molecular weight of 189.64 .
Synthesis Analysis
The synthesis of cyanoacetamides, such as “this compound”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C7H11N3O.ClH/c8-3-6(11)10-5-7(4-9)1-2-7;/h1-3,5,8H2,(H,10,11);1H .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis and Chemical Transformations
The compound , due to its structural complexity and reactivity, is a subject of interest in various synthetic and chemical transformation studies. For instance, its analogs, such as trans-2-acetamidocyclohexanol derivatives, have been shown to react with thionyl chloride, leading to the formation of cyclohexanooxazoline hydrochloride derivatives. These derivatives undergo facile hydrolysis to cis-2-aminocyclohexanol hydrochloride, showcasing a method for converting trans-2-acetamidocyclanols to cis-2-aminocyclanol derivatives using thionyl chloride inversion reaction (Bannard, Gibson, & Parkkari, 1971).
Another significant transformation involves the synthesis of 2-amino-2-deoxy-D-galactose derivatives from methyl 2-acetamido-3-O-acetyl-2-deoxy-4,6-di-O-methanesulphonyl-α-D-glucopyranoside through nucleophilic replacement reactions of sulphonates, offering a convenient synthesis path for galactosamine derivatives (Hill & Hough, 1968).
Analytical Chemistry Applications
In analytical chemistry, certain acetamide derivatives like AMACE1 (acetamide, 2-amino-N-[[3,5-bis(trifluoromethyl)phenyl]-methyl]-N-methyl-, monohydrochloride) have been synthesized for applications in trace organic analysis. AMACE1 was coupled under aqueous conditions to various analytes, demonstrating its potential in enhancing the detectability of small, organic analytes containing keto or carboxylic acid groups (Lu & Giese, 2000).
Synthesis of Medicinal Compounds
The core structure of 2-amino-N-[(1-cyanocyclopropyl)methyl]acetamide hydrochloride and its derivatives has been explored in the synthesis of medicinal compounds. For example, synthesis efforts have led to the development of novel series of potent opioid kappa agonists by modifying the carbon adjacent to the amide nitrogen (C1) and exploring variations in N-acyl, N-alkyl, and amino functions (Barlow et al., 1991).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-amino-N-[(1-cyanocyclopropyl)methyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c8-3-6(11)10-5-7(4-9)1-2-7;/h1-3,5,8H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEWCXJGOFGLAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)CN)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1379139.png)
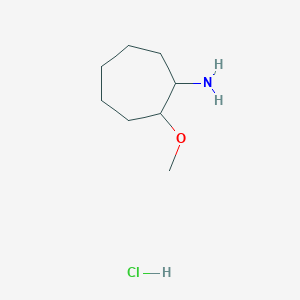
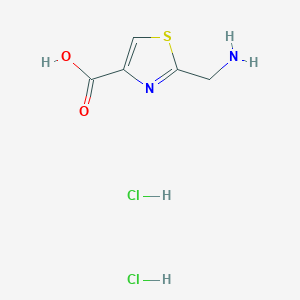
![Ethyl 2-{2-methylimidazo[1,2-a]pyridin-3-yl}-2-oxoacetate](/img/structure/B1379145.png)
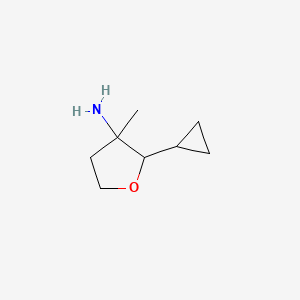
![3-(5-chloropyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1379147.png)
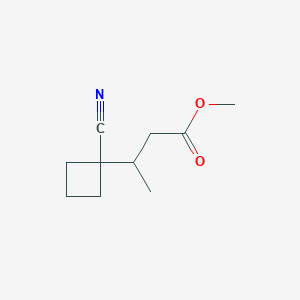
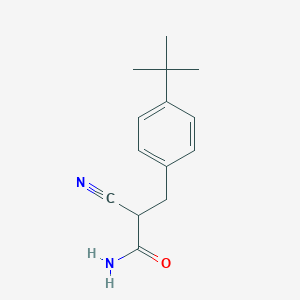
![tert-butyl N-[3-(4-ethoxyphenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1379152.png)
![benzyl 3-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate](/img/structure/B1379153.png)
